2-(2-Methoxyethoxy)-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCPCIOXHPSJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278522 | |
| Record name | 2-(2-Methoxyethoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156564-83-9 | |
| Record name | 2-(2-Methoxyethoxy)-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156564-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyethoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Substituted Aniline Chemistry
Substituted anilines are aromatic amines that have one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. sigmaaldrich.comresearchgate.net This class of compounds is of paramount importance in organic synthesis, serving as foundational building blocks for a multitude of more complex molecules. sigmaaldrich.com The nature and position of the substituents on the aniline (B41778) ring dramatically influence the compound's physical and chemical properties, including its basicity, reactivity, and biological activity.
The presence of both an ether linkage and a methyl group in 2-(2-Methoxyethoxy)-5-methylaniline makes it a bifunctional molecule with distinct regions of polarity and reactivity. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, and its reactivity can be modulated by the electronic effects of the other substituents. The methoxyethoxy group, with its ether functionalities, can influence solubility and may participate in coordination with metal ions, a property that can be exploited in catalyst design and materials science.
The general significance of substituted anilines extends to several key areas:
Dye and Pigment Industry: Aniline derivatives are fundamental precursors to azo dyes, which are a major class of colorants. sigmaaldrich.com The specific substitution pattern on the aniline ring is a key determinant of the resulting dye's color, fastness, and other properties.
Pharmaceuticals: The aniline scaffold is present in a wide range of pharmacologically active compounds. The ability to introduce various substituents allows for the fine-tuning of a molecule's biological activity, making substituted anilines valuable intermediates in drug discovery and development.
Polymer Science: Anilines are used in the production of polymers such as polyurethanes and polyamides. The functional groups on substituted anilines can be tailored to impart specific properties like thermal stability, conductivity, or optical characteristics to the resulting polymers.
Research Context and Scope of Inquiry for 2 2 Methoxyethoxy 5 Methylaniline
Strategic Approaches to the Core this compound Structure
The construction of the fundamental this compound framework can be achieved through various synthetic routes, primarily differing in the selection of starting materials and the sequence of functional group introduction.
Routes Utilizing Readily Available Commercial Starting Materials
To streamline the synthesis and enhance its practicality for larger-scale production, routes commencing from readily available commercial starting materials are highly desirable. For instance, starting with a commercially accessible substituted phenol or nitrobenzene (B124822) derivative can significantly shorten the synthetic sequence. These approaches are often more cost-effective and generate less waste compared to lengthy multi-step syntheses. uva.nl For example, 2-methoxy-5-methylaniline (B41322) itself is a commercially available compound that can serve as a precursor for more complex derivatives. sigmaaldrich.com
Formation of Ether Linkages Relevant to the Methoxyethoxy Moiety
A critical step in the synthesis of this compound is the formation of the ether bond that connects the 2-methoxyethoxy side chain to the aromatic ring.
Application of Williamson Ether Synthesis Principles in Precursor Formation
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. numberanalytics.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing precursors for this compound, this typically involves reacting a substituted phenoxide with 2-chloroethyl methyl ether or a similar electrophile. The phenoxide is generated in situ by treating the corresponding phenol with a strong base, such as sodium hydride or sodium hydroxide. numberanalytics.comkhanacademy.org This SN2 reaction is highly effective for primary alkyl halides and is a cornerstone in the synthesis of both simple and complex ethers. numberanalytics.commasterorganicchemistry.com The versatility of the Williamson ether synthesis makes it a valuable tool in constructing the methoxyethoxy moiety on a variety of aromatic precursors. wikipedia.orgmasterorganicchemistry.com
Introduction of the Aniline Functional Group
The final key transformation in the synthesis of this compound is the introduction of the aniline functional group (-NH2).
The most common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group (-NO2). geeksforgeeks.orgunacademy.com Therefore, a common synthetic strategy involves the nitration of the aromatic precursor at an appropriate stage, followed by reduction of the resulting nitro compound. Various reducing agents can be employed for this transformation, including metal catalysts with hydrogen gas or metal-acid combinations.
Alternatively, methods such as the Buchwald-Hartwig amination or Ullmann condensation can be used to directly couple an amine source with an aryl halide. organic-chemistry.orgwikipedia.org These modern cross-coupling reactions have expanded the toolkit for aniline synthesis, offering milder reaction conditions and broader substrate scope. organic-chemistry.org The choice of method depends on the specific functionalities present in the precursor molecule and the desired reaction conditions.
Synthetic Pathways to Complex Derivatives
The core this compound structure serves as a valuable building block for the synthesis of more complex derivatives. The presence of the aniline functional group allows for a variety of subsequent chemical transformations.
For instance, the amine can undergo diazotization when treated with nitrous acid, forming a diazonium salt. geeksforgeeks.orgwikipedia.org This intermediate is highly versatile and can be converted to a wide range of other functional groups through Sandmeyer-type reactions. wikipedia.org Additionally, the aniline can participate in acylation reactions with acyl chlorides or anhydrides to form amides. wikipedia.orgchemistrysteps.com The aromatic ring itself is activated by the amino group, making it susceptible to electrophilic aromatic substitution reactions, such as halogenation, allowing for further functionalization of the molecule. geeksforgeeks.orgchemistrysteps.com Through these and other reactions, a diverse array of complex derivatives can be synthesized from the this compound scaffold.
Incorporation of Polyethylene (B3416737) Glycol (PEG) Linkers in Derivative Synthesis
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to modify the properties of molecules. For aniline derivatives, incorporating PEG linkers can enhance water solubility, reduce immunogenicity, and prolong circulation half-life, which is particularly valuable in biomedical applications. nih.gov
PEG linkers are typically bifunctional, possessing two reactive ends that allow them to bridge a parent molecule, such as an aniline derivative, to another molecule or surface. The synthesis of PEGylated aniline derivatives involves the reaction of a functional group on the aniline (or a precursor) with a suitably activated PEG linker. The amine group of an aniline is a nucleophilic site that can readily react with PEG linkers containing electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. interchim.fr
Alternatively, the aniline derivative can be modified to introduce a different reactive handle for PEGylation. The choice of the functional group on the PEG linker is critical and dictates the conjugation chemistry. Discrete PEG (dPEG®) linkers, which have a specific, single molecular weight, are often preferred over polydisperse polymers to ensure homogeneity of the final conjugate.
Table 1: Common Functional Groups on PEG Linkers for Conjugation
| Functional Group | Reactive Toward | Resulting Linkage |
|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Amines (-NH₂) | Amide |
| Maleimide | Thiols (-SH) | Thioether |
| Aldehyde | Amines (-NH₂), Hydrazides | Imine, Hydrazone |
| Azide (N₃) | Alkynes | Triazole (via Click Chemistry) |
| Alkyne | Azides (N₃) | Triazole (via Click Chemistry) |
| Carboxyl (-COOH) | Amines (-NH₂) | Amide (with activators like EDC) |
The versatility of PEG linker chemistry allows for the tailored synthesis of aniline derivatives with specific properties. For instance, branched PEGs can be used to create multivalent structures, and linkers containing cleavable elements can be designed to release a payload under specific physiological conditions. interchim.frnih.gov
Accessing Di-Substituted Aniline Architectures
The core of this compound is a polysubstituted aniline. The synthesis of such structures often begins with simpler, appropriately substituted precursors, such as di-substituted anilines, which are themselves synthesized from corresponding nitroarenes. The catalytic reduction of substituted nitroarenes is the most common and industrially significant method for preparing anilines. nih.govyoutube.com
This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) and can be achieved using various catalytic systems. Heterogeneous catalysts, particularly those based on noble metals like palladium (Pd) and platinum (Pt) supported on carbon (Pd/C, Pt/C), are highly effective. nih.govyoutube.com Non-precious metal catalysts based on nickel, cobalt, or copper have also been developed as more cost-effective alternatives. nih.govmdpi.com A prominent industrial catalyst for the hydrogenation of substituted nitroarenes is Raney Nickel, valued for its low cost and high activity. nih.govdtic.mil
Another established method is the dissolving metal reduction, which uses metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). youtube.com The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. youtube.com
Recent research has focused on developing more efficient and environmentally benign catalysts. For example, nickel nanowires have been shown to be effective catalysts for the reduction of a variety of substituted nitroarenes under relatively mild conditions. researchgate.net
Table 2: Synthesis of Substituted Anilines via Catalytic Reduction of Nitroarenes using Nickel Nanowires
| Entry | Substrate (Nitroarene) | Product (Aniline) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Nitrobenzene | Aniline | 3.5 | 99 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 3.5 | 99 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Bromoaniline | 4.0 | 98 |
| 4 | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | 4.0 | 97 |
| 5 | 4-Nitrotoluene | p-Toluidine | 3.5 | 99 |
| 6 | 4-Nitroanisole | p-Anisidine | 4.0 | 99 |
Source: Adapted from research on nickel nanowire catalysis. researchgate.net
An alternative approach involves the synthesis of substituted anilines from substituted cyclohexanones using a Palladium/Carbon-ethylene system, which proceeds via a hydrogen transfer mechanism. organic-chemistry.org
Telescoping Synthesis and Process Optimization for Related Aniline Derivatives
A one-pot strategy has been developed for the synthesis of diarylamines from anilines and aromatic aldehydes. acs.orgacs.org This process involves three sequential steps in a single flask: imine formation, an oxidative rearrangement, and a final deformylation step. acs.org The optimization of such a multi-step process requires careful screening of reaction conditions, including solvents, oxidants, and catalysts, to find a set of conditions compatible with all transformations. acs.orgacs.org
Table 3: Optimization of a One-Pot Diarylamine Synthesis
| Entry | Oxidant | Solvent I | Light | Solvent II | Yield (%) |
|---|---|---|---|---|---|
| 1 | UHP | HFIP | UV-C | MeOH | 38 |
| 2 | H₂O₂ (30%) | HFIP | UV-C | MeOH | 25 |
| 3 | UHP | TFE | UV-C | MeOH | <5 |
| 4 | UHP | HFIP | Blue LED | MeOH | 15 |
| 5 | UHP | HFIP | UV-C | MeCN | 43 |
Conditions: Reaction of benzaldehyde (B42025) and aniline. UHP = Urea-Hydrogen Peroxide; HFIP = Hexafluoroisopropanol; TFE = Trifluoroethanol. acs.org
Reaction Chemistry and Mechanistic Elucidation of 2 2 Methoxyethoxy 5 Methylaniline
Oxidative Transformations of the Aniline (B41778) Moiety
The oxidation of the aniline moiety in 2-(2-Methoxyethoxy)-5-methylaniline is a focal point of its reactivity. The presence of the electron-rich aromatic ring and the amino group makes it susceptible to oxidative processes, which can proceed through various pathways to yield a range of products. openaccessjournals.com The nature of these products is heavily dependent on the oxidant used and the specific reaction conditions. wikipedia.org Common products from aniline oxidation include compounds like nitrobenzene (B124822), benzoquinones, and azobenzene. openaccessjournals.comasianpubs.org
Kinetics and Reaction Order Analysis
While specific kinetic studies on the oxidation of this compound are not extensively detailed in the available literature, the kinetics of aniline and its simpler N-alkylated derivatives provide a fundamental framework. The reaction order is a critical factor in understanding the mechanism, and it can vary significantly with the substrate and the oxidizing agent. asianpubs.org
For instance, in the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid, the reaction order with respect to the substrate is consistently found to be one. However, the order with respect to the oxidant varies, being one for aniline and zero for both N-methylaniline and N,N'-dimethylaniline. asianpubs.org This suggests that for the N-alkylated anilines, the reaction rate is independent of the oxidant concentration under the studied conditions, which may imply that the oxidant is involved in a fast step after the rate-determining step. asianpubs.org
Table 1: Reaction Order in the Oxidation of Anilines with Chromic Acid This table is generated based on data for aniline and its N-methylated derivatives, illustrating the principles of kinetic analysis.
| Substrate | Order w.r.t. Substrate | Order w.r.t. Oxidant |
| Aniline | 1 | 1 |
| N-Methylaniline | 1 | 0 |
| N,N'-Dimethylaniline | 1 | 0 |
| Data sourced from a kinetic study on the oxidation by chromic acid. asianpubs.org |
The reaction rate is also influenced by factors such as the concentration of acid in the medium and the dielectric constant of the solvent. asianpubs.org
Influence of Substituents on Oxidation Potentials and Rates
Substituents on the aniline ring have a profound impact on the molecule's oxidation potential and the rate of its oxidative transformations. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents are key determinants of reactivity. nih.govnih.gov
The compound this compound possesses two electron-donating groups: a methyl group at the 5-position and a 2-methoxyethoxy group at the 2-position.
Electron-donating groups increase the electron density on the aromatic ring and the nitrogen atom. This lowers the energy required to remove an electron, thereby decreasing the oxidation potential. nih.gov Consequently, anilines with electron-donating substituents generally exhibit faster oxidation rates. nih.gov For example, the presence of a methyl group has been shown to increase the chemical reaction rates of substituted anilines. nih.gov
Electron-withdrawing groups (such as nitro, carboxyl, or chlorine) have the opposite effect. They decrease the electron density of the ring, making the molecule more difficult to oxidize. This results in a more positive oxidation potential and a slower reaction rate. nih.govnih.gov
A strong correlation has been established between the oxidation potential and the energy of the highest occupied molecular orbital (HOMO) for substituted anilines. nih.govumn.edu Electron-donating groups raise the HOMO energy, making electron loss more favorable, while electron-withdrawing groups lower it.
Table 2: General Influence of Substituents on Aniline Oxidation
| Substituent Type | Effect on Oxidation Potential | Effect on Oxidation Rate |
| Electron-Donating (e.g., -CH₃, -OR) | Decreases | Increases |
| Electron-Withdrawing (e.g., -NO₂, -COOH, -Cl) | Increases | Decreases |
| This table summarizes general trends observed for substituted anilines. nih.govnih.gov |
Investigation of Reaction Pathways (e.g., Radical vs. Non-Radical)
The oxidation of anilines is a mechanistically complex process that can proceed through several pathways, often involving radical intermediates. The initial step in many aniline oxidation reactions, particularly electrochemical oxidations, is the removal of a single electron from the nitrogen atom to form a radical cation. nih.gov
Alternatively, a Hydrogen Atom Transfer (HAT) mechanism has been proposed, especially in reactions with oxidants like ferrate(VI). nih.gov This pathway also leads to the formation of an aniline radical, which is a crucial intermediate from which all subsequent products are formed. nih.gov
Once the initial radical species is formed, it can undergo a variety of subsequent reactions:
Dimerization and Polymerization: Radicals can couple to form dimers, such as azobenzene, or undergo further reactions to form oligomers and polymers like polyaniline. openaccessjournals.comwikipedia.org
Oxygen Transfer: In the presence of certain oxidants, the reaction can proceed through the formation of N-phenylhydroxylamine and nitrosobenzene (B162901) as intermediates, ultimately leading to nitrobenzene. rsc.org
Ring Coupling: Under specific pH conditions, the formation of phenazine-like oligomers can occur. mdpi.com
The specific pathway taken depends heavily on factors like the oxidant, solvent, pH, and the substitution pattern on the aniline ring. openaccessjournals.commdpi.com For example, oxidation with potassium dichromate or cerium(IV) sulfate (B86663) may not be strong enough to open the aromatic ring, while ozonolysis can lead to ring cleavage. asianpubs.orgresearchgate.net
Solvent Effects on Oxidative Reactivity
The choice of solvent can dramatically influence the rate, selectivity, and even the course of an aniline oxidation reaction. Solvents can affect reactivity through several mechanisms, including polarity effects, solubility of reactants, and direct participation in the reaction mechanism. researchgate.net
In the oxidation of aniline with a mixture of formic acid and hydrogen peroxide, carrying out the reaction without a solvent resulted in excellent conversion but poor selectivity for nitrobenzene. researchgate.net The use of solvents like acetonitrile (B52724) and toluene (B28343) also led to high conversion but yielded azo- and azoxybenzene (B3421426) as the major products, demonstrating a significant solvent-dependent shift in product distribution. researchgate.net
In other reactions of aniline derivatives, such as N-methylation, solvent polarity has been shown to have a strong inverse correlation with the reaction rate. For the methylation of aniline using an organic carbonate, a five-fold decrease in the pseudo-first-order rate constant was observed when changing the solvent from the less polar xylene to the more polar triglyme. acs.orgnih.gov In the highly polar solvent dimethylformamide (DMF), the reaction did not proceed at all, a result attributed to the competitive adsorption of the solvent onto the catalyst's active sites. acs.orgnih.govepa.gov
N-Methylation Reactions of the Primary Amine
The primary amine group of this compound is a key site for nucleophilic reactions, including N-methylation. This transformation is fundamental in organic synthesis for producing secondary and tertiary amines.
Catalytic Methylation Using Organic Carbonates (e.g., 2-(2-methoxyethoxy)methylethyl carbonate)
A highly selective method for the mono-N-methylation of primary aromatic amines involves the use of organic carbonates as methylating agents in the presence of a solid catalyst. Specifically, the reaction of anilines with 2-(2-methoxyethoxy)methylethyl carbonate over a Na-exchanged Y faujasite (a type of zeolite) catalyst yields the corresponding mono-N-methylated aniline with high selectivity, reaching up to 95% at nearly complete conversion. acs.orgnih.gov
This catalytic system is noteworthy for its efficiency and selectivity towards mono-methylation, avoiding the over-methylation that can be a challenge with other methods. The reaction is typically run at elevated temperatures (e.g., 130 °C) under diffusion-free conditions. acs.orgepa.gov
From a mechanistic standpoint, the reaction is proposed to proceed through the formation of a carbamate (B1207046) intermediate. acs.orgnih.gov The strength of adsorption of the amine onto the catalyst and steric effects from substituents on the aniline ring can influence both the rate and selectivity of the methylation. acs.org
Steric and Electronic Effects Governing N-Methylation Selectivity
The N-methylation of anilines is a fundamental transformation, and the selectivity for mono- versus di-methylation is governed by a delicate interplay of steric and electronic factors. In the case of this compound, the substituents on the aromatic ring exert significant influence.
Electronic Effects: The methoxyethoxy group at the ortho position and the methyl group at the para position to the amine are both electron-donating groups. This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and thus its reactivity towards methylating agents. However, the ortho-alkoxy group can also participate in hydrogen bonding with the N-H protons, which can modulate the reactivity of the amine.
Steric Effects: The bulky 2-methoxyethoxy group at the ortho position provides considerable steric hindrance around the nitrogen atom. This steric crowding can disfavor the approach of the methylating agent, potentially slowing down the rate of N-methylation. More significantly, it can play a crucial role in controlling the selectivity. After the first methylation, the resulting secondary amine is even more sterically hindered, which can inhibit a second methylation step, thus favoring the formation of the mono-N-methylated product. This phenomenon, known as the "ortho effect," is a common feature in the chemistry of ortho-substituted anilines. youtube.com
The interplay between these effects is crucial. While the electronic effects activate the amine, the steric hindrance from the ortho substituent can provide a high degree of selectivity for mono-methylation, which is often a desirable outcome in organic synthesis.
Table 1: Anticipated Influence of Substituents on N-Methylation of this compound
| Substituent | Position | Electronic Effect | Steric Effect on N-Methylation |
| 2-(2-Methoxyethoxy) | ortho | Electron-donating (activating) | High steric hindrance, favors mono-methylation |
| 5-Methyl | para | Electron-donating (activating) | Minimal direct steric hindrance at the N-atom |
Proposed Intermediacy of Carbamates in Methylation Processes
In recent years, "green" methylating agents like dimethyl carbonate (DMC) have gained prominence. When using DMC for the N-methylation of anilines, the reaction mechanism is often proposed to proceed through a carbamate intermediate. core.ac.ukacs.org For this compound, the reaction with DMC would likely initiate with the formation of a methyl carbamate.
This carbamate can then undergo further reaction to yield the N-methylated aniline. The reaction can be catalyzed by various systems, including zeolites or metal catalysts. core.ac.ukacs.org The formation of the carbamate intermediate is a key step, and its stability and subsequent reactivity are influenced by the reaction conditions. In some cases, the carbamate itself can be the desired product. nih.gov Studies on the one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol (B129727) have explored various potential reaction pathways, including those involving carbamate intermediates. acs.orgresearchgate.net
Evaluation of Diverse Methylating Reagents and Catalytic Systems
A variety of reagents and catalytic systems are available for the N-methylation of anilines, each with its own advantages and disadvantages in terms of reactivity, selectivity, and environmental impact.
Dimethyl Carbonate (DMC): As mentioned, DMC is a green and effective methylating agent. In the presence of catalysts like NaY faujasite, DMC can selectively mono-N-methylate functionalized anilines at relatively low temperatures (e.g., 90 °C). core.ac.uk Other catalytic systems, such as onium salts or bimetallic nanoparticles (e.g., Cu-Zr), have also been shown to be effective for N-methylation with DMC. acs.orgdaneshyari.comnih.gov
Methanol: Methanol can also be used as a C1 source for N-methylation, often in the presence of transition metal catalysts. Ruthenium and iridium complexes have been successfully employed for the N-methylation of anilines with methanol. acs.orgnih.govnih.govacs.org These reactions often proceed via a "borrowing hydrogen" mechanism.
Carbon Dioxide and Hydrosilanes: A more recent development is the use of carbon dioxide as a C1 source for N-methylation in the presence of a reducing agent like a hydrosilane. Zinc-based catalysts have been shown to be effective for this transformation, which can proceed under mild conditions. researchgate.netrsc.org
Table 2: Comparison of Catalytic Systems for N-Methylation of Anilines
| Catalyst System | Methylating Agent | Typical Reaction Conditions | Selectivity |
| NaY Faujasite | Dimethyl Carbonate | 90-130 °C | High for mono-N-methylation core.ac.uk |
| Ru/Triphos complex | Dimethyl Carbonate / H₂ | Not specified | Good to excellent yields of N-methylated amines rsc.org |
| Onium salts | Dimethyl Carbonate | Optimized conditions | High for di-N-methylation daneshyari.com |
| Cu-Zr Bimetallic NPs | Dimethyl Carbonate | 180 °C, 4 h | Up to 91% for N-methylated amines acs.orgnih.gov |
| NHC-Ir(III) complexes | Methanol | 120 °C, 24 h | Good yields for N-methylated anilines acs.orgnih.gov |
| (DPEPhos)RuCl₂PPh₃ | Methanol | 140 °C, 12 h | High yields for N-methylated anilines nih.gov |
| Zn(OAc)₂/phen | CO₂ / Hydrosilane | 25 °C to 150 °C | High yields for N-formylation or N-methylation researchgate.netrsc.org |
Directed Metalation Strategies and Regioselectivity
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. In this compound, the 2-methoxyethoxy group is a potent DMG. The oxygen atoms in the ether side chain can chelate to the lithium atom of the organolithium base (e.g., n-butyllithium), leading to preferential deprotonation at the C6 position of the aniline ring. uwindsor.caharvard.edu
The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C6 position with high regioselectivity. This method offers a significant advantage over traditional electrophilic aromatic substitution, which would likely lead to a mixture of products due to the activating effects of the amine and methoxyethoxy groups.
Mechanistic Comparisons of CIPE and KEM in Aniline Metalation
The mechanism of directed ortho-metalation is generally understood in terms of two main models: the Complex Induced Proximity Effect (CIPE) and the Kinetic Enhancement Model (KEM).
Complex Induced Proximity Effect (CIPE): This is the more widely accepted model for DoM. It proposes that the organolithium reagent first coordinates to the heteroatom of the DMG (in this case, the oxygen atoms of the methoxyethoxy group). This brings the strong base into close proximity to the ortho-protons, leading to a rapid and selective deprotonation at that site. wikipedia.orguwindsor.ca
Kinetic Enhancement Model (KEM): This model suggests that the directing group enhances the kinetic acidity of the ortho-protons through an inductive effect, making them more susceptible to deprotonation by the organolithium base, even without a pre-coordination step. While CIPE is generally considered the dominant mechanism, kinetic enhancement may also play a role. researchgate.net
In the case of this compound, the chelating nature of the methoxyethoxy group strongly suggests that the CIPE mechanism would be the primary pathway for directed ortho-metalation.
Reactivity of the Methoxyethoxy Side Chain in Organic Transformations
The 2-methoxyethoxy side chain is generally stable under many reaction conditions. However, the ether linkages can be cleaved under harsh acidic or basic conditions. numberanalytics.com
Acidic Cleavage: Strong acids like HBr or HI can cleave the ether bonds. The cleavage would likely occur at the aryl-oxygen bond or the alkyl-oxygen bonds, leading to the formation of a phenol (B47542) and the corresponding diol or its derivatives.
Basic Cleavage: While less common, cleavage of the ether under strongly basic conditions is also possible, particularly at high temperatures.
Oxidative Cleavage: Oxidative conditions can also lead to the degradation of the ether side chain. For instance, radical oxidation of aromatic compounds can result in ring-cleavage products and the degradation of alkyl-ether side chains. nih.govosti.govnih.gov
It is important to consider the potential for side reactions involving the methoxyethoxy group when planning syntheses with this compound, especially when employing extreme reaction conditions.
Derivatives of 2 2 Methoxyethoxy 5 Methylaniline and Their Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Halogenated Derivatives, e.g., 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline
Halogenated anilines are crucial intermediates in organic synthesis, primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The synthesis of halogenated derivatives of 2-(2-Methoxyethoxy)-5-methylaniline, such as 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline bldpharm.com, is typically achieved through electrophilic aromatic substitution.
The synthesis of related compounds, such as 3-Bromo-5-methylaniline and 3-Bromo-2-methylaniline, provides a model for this transformation. ontosight.aiguidechem.com The process generally involves the direct bromination of the aniline (B41778) derivative. The strong activating and ortho-, para-directing effects of the amino and methoxyethoxy groups would typically direct the incoming electrophile (bromine) to the positions ortho or para to them. However, with positions 2, 5, and the implicit position 1 already substituted, the most likely position for bromination is position 3 or 6. The steric hindrance from the adjacent methoxyethoxy group and the directing influence of the amine group favor substitution at the 3-position.
The reaction is commonly carried out using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent, such as a chlorinated solvent or acetic acid. The reaction conditions, including temperature and the choice of brominating agent, are controlled to ensure mono-substitution and prevent the formation of di- or tri-brominated products. The resulting 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is a valuable intermediate, with the bromine atom serving as a handle for further molecular elaboration. ontosight.aiguidechem.com
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural features of this compound make it an important precursor for a range of more complex molecules with specific functionalities and applications.
Azo dyes, characterized by the R-N=N-R' functional group, represent a large and commercially significant class of colorants. The synthesis of these dyes fundamentally involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate like a phenol (B47542), an aniline, or a heterocyclic compound. impactfactor.orgnih.gov
This compound, possessing a primary amine group, is an ideal starting material for this process. The synthesis begins with the treatment of the aniline with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. impactfactor.orgresearchgate.net
This diazonium salt is then reacted with a suitable coupling component. For instance, coupling with naphthol derivatives or other anilines would yield intensely colored azo compounds. The specific color (hue) and properties of the resulting dye are determined by the electronic nature of the substituents on both the diazo and coupling components. The methoxyethoxy and methyl groups on the original aniline ring can influence the dye's shade, solubility, and fastness properties when applied to substrates. orientjchem.org The synthesis of related azo dyes from precursors like 2-methoxy-5-methylaniline (B41322) has been well-documented, highlighting the utility of this class of compounds in the dye industry. sigmaaldrich.comsigmaaldrich.com
Substituted anilines are prevalent structural motifs in a vast array of pharmacologically active molecules. They serve as key building blocks for drugs targeting a wide range of diseases. The aniline derivative 5-(Ethylsulfonyl)-2-methoxyaniline, which is structurally related to this compound, is a critical fragment in numerous compounds with antitumor properties, including potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenesis cancer therapy. nih.gov
Given this precedent, this compound represents a valuable starting point for the synthesis of new pharmaceutical candidates. Its amine group can be acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems that form the core of many drugs. The methoxyethoxy side chain can influence the pharmacokinetic properties of the final molecule, such as solubility and cell membrane permeability. For example, derivatives like 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite (B1245037) are used in the synthesis of antisense oligonucleotides (ASOs), a class of therapeutic molecules. pharmaffiliates.com
The same features that make derivatives of this compound suitable as dyes also allow them to be developed as molecular probes and chemical sensors. The color of an azo dye, for example, is a direct result of its extended π-conjugated system and can be sensitive to its chemical environment.
By incorporating specific functional groups capable of binding to metal ions or other analytes, azo dyes derived from this aniline can act as colorimetric sensors. impactfactor.org Upon binding to the target analyte, the electronic structure of the dye molecule is perturbed, leading to a visible color change. This principle allows for the development of simple, naked-eye detection methods for various ions in solution. The methoxyethoxy group can also play a role in modulating the selectivity and sensitivity of the sensor by participating in the coordination of the target ion. impactfactor.org
Functionalization of the Amine Group for Novel Conjugates
The primary amine group is the most reactive site on the this compound molecule and provides a versatile handle for a wide range of chemical transformations to create novel conjugates. Beyond the diazotization reaction used for azo dye synthesis, this amine group can undergo numerous other reactions:
Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a common strategy to protect the amine group or to introduce new functional moieties.
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a key functional group in many pharmaceutical compounds.
Alkylation: The amine can be alkylated, though direct alkylation can sometimes be difficult to control and may lead to mixtures of primary, secondary, and tertiary amines. Reductive amination is often a more controlled method for producing secondary and tertiary amines.
Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which are themselves versatile intermediates for the synthesis of other nitrogen-containing compounds and ligands. nih.gov
These functionalization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse array of larger, more complex molecular architectures for various applications.
Polymerization Studies and Development of Advanced Polymeric Materials
Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with applications in electronics, anti-corrosion coatings, and sensors. While direct polymerization of this compound is less common, its derivatives can be incorporated into or onto polymeric materials to impart specific properties.
For instance, related compounds like 2-Ethoxy-5-methylaniline are noted for their potential use in polymer chemistry, where the amine group can participate in polymerization reactions. ontosight.ai Furthermore, azo dyes synthesized from this aniline can be used to dye polymer fibers such as polyester (B1180765) and nylon. orientjchem.org The interaction between the dye and the polymer chain affects the dyeing properties, including color fastness to light, washing, and rubbing. The development of polymeric ionic liquids for use as selective sorbent coatings has also been analyzed using related anilines like 2-Methoxy-5-methylaniline, indicating the relevance of these small molecules in the characterization and application of advanced polymer systems. sigmaaldrich.comsigmaaldrich.com
Synthesis of Poly-2-methoxy-5-methylaniline
The synthesis of functionalized polyanilines, such as poly-2-methoxy-5-methylaniline, is typically achieved through the oxidative polymerization of the corresponding aniline monomer. rsc.org While specific literature on the polymerization of this compound is not extensively detailed, the general principles of synthesizing substituted polyanilines can be applied. The process is a complex, multi-stage reaction involving the assembly of monomeric units and the self-organization of growing chains into supramolecular structures. rsc.org
Chemical oxidative polymerization is a common method, utilizing an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. ias.ac.in The monomer, in this case, this compound, would be dissolved in an acid, such as hydrochloric acid, and cooled. The oxidant is then added to initiate the polymerization. The resulting polymer is typically obtained as a powder. ias.ac.in
Electrochemical polymerization offers another route, where the polymer film is grown on an electrode surface by applying a potential. rsc.org For functionalized anilines, the anodic limit of the polymerization potential is often kept low to prevent overoxidation of the polymer film. rsc.org The growth of the polymer film can be slow initially but accelerates with an increasing number of cycles. rsc.org
The introduction of substituents like the methoxyethoxy and methyl groups on the aniline ring is expected to influence the polymerization process and the properties of the resulting polymer. For instance, the presence of such groups can enhance the solubility of the polymer in common organic solvents, a significant advantage over the often-insoluble parent polyaniline. ias.ac.inresearchgate.net
Table 1: General Methods for the Synthesis of Functionalized Polyanilines
| Polymerization Method | Description | Key Parameters |
|---|---|---|
| Chemical Oxidative Polymerization | Polymerization of the monomer in a solution containing an oxidizing agent and an acid. rsc.orgias.ac.in | Monomer concentration, oxidant-to-monomer ratio, temperature, acid medium. niscpr.res.in |
| Electrochemical Polymerization | Polymer film growth on an electrode surface through the application of an electrical potential. rsc.org | Monomer concentration, electrolyte, potential scan rate, anodic potential limit. rsc.org |
Structure-Property Correlations in Substituted Polyaniline Derivatives
The properties of polyaniline derivatives are intricately linked to their chemical structure, specifically the nature, number, and position of substituents on the aromatic ring. rsc.org These substituents exert electronic and steric effects that significantly alter the polymer's characteristics compared to unsubstituted polyaniline. rsc.org
Solubility: A major challenge with pristine polyaniline is its poor solubility in common organic solvents, which hinders its processability. ias.ac.inresearchgate.net Introducing substituents onto the benzene (B151609) ring can increase the steric barrier between polymer chains, thereby reducing intermolecular forces and enhancing solubility. researchgate.net For example, poly(2,5-dimethoxyaniline) and its copolymers with aniline have demonstrated improved solubility in solvents like chloroform (B151607) and dichloromethane. ias.ac.in It is anticipated that the 2-methoxyethoxy group in poly-2-methoxy-5-methylaniline would similarly improve its solubility.
Electrical Conductivity: The presence of substituents, whether electron-donating or electron-withdrawing, generally leads to a decrease in the electrical conductivity of polyaniline derivatives compared to the parent polyaniline. rsc.org This is attributed to increased disorder and larger separation between polymer chains, which suppresses interchain coupling and charge hopping. niscpr.res.in For instance, the conductivity of doped forms of polyanilines with electron-donating substituents like alkyl groups is lower than that of polyaniline itself. rsc.org
Morphology and Other Properties: The introduction of substituents can also influence the morphology of the polymer films. For example, the modification of polyaniline by introducing substituents can lead to the formation of a porous structure with a large surface area, which can be beneficial for applications like humidity sensors. rsc.org Quantum chemistry studies on polyaniline oligomers have shown that structural properties such as bond lengths and angles are influenced by the oxidation state and the length of the polymer chain. nih.gov
Table 2: Influence of Substituents on Polyaniline Properties
| Property | Effect of Ring Substitution | Rationale |
|---|---|---|
| Solubility | Generally Increased ias.ac.inresearchgate.net | Weakens interchain interactions and chain stiffness. researchgate.net |
| Electrical Conductivity | Generally Decreased rsc.org | Increases interchain disorder and separation, reducing charge transport. niscpr.res.in |
| Electrochemical Stability | Can be Improved rsc.org | Functional groups can favorably affect the stability of the polymer. rsc.org |
| Morphology | Can lead to more porous structures. rsc.org | The presence of bulky groups influences the packing of polymer chains. niscpr.res.in |
Electrochemical Properties of Related Functionalized Polyanilines
Functionalized polyanilines exhibit rich electrochemical behavior, a key feature for their application in various devices. rsc.org Like the parent polyaniline, these derivatives are redox-active, meaning they can exist in multiple stable oxidation states. rsc.org The transition between these states occurs through electron transfer processes initiated by oxidizing/reducing agents or by applying a potential to an electrode modified with the polymer. rsc.org
The cyclic voltammogram of polyaniline typically shows distinct redox peaks corresponding to its different oxidation states: leucoemeraldine (fully reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized). rsc.org The introduction of functional groups onto the aromatic ring can shift the potentials at which these redox transitions occur and can also affect the electrochemical stability of the polymer. rsc.org
Incorporating functional groups can enhance the electrochemical stability of polyaniline derivatives compared to the unsubstituted polymer. rsc.org This improved stability is crucial for the long-term performance of devices based on these materials. The specific nature of the substituent plays a significant role; for instance, composites of functionalized graphene and polyaniline have shown enhanced specific capacitance, making them suitable for supercapacitor applications. mdpi.com The synergistic effect between the components in such composites can lead to excellent electrode-electrolyte interaction and improved electrical conductivity. mdpi.com
Studies on various substituted polyanilines have revealed that their electrochemical behavior is influenced by factors such as the nature of the dopant and the environmental conditions. rsc.org For example, the sensitivity of polyaniline derivative-based sensors to humidity is related to their electrical conductivity response to changes in relative humidity. rsc.orglettersonmaterials.com
Table 3: Electrochemical Characteristics of Functionalized Polyanilines
| Characteristic | Description | Impact of Functionalization |
|---|---|---|
| Redox Activity | Ability to exist in multiple stable oxidation states (leucoemeraldine, emeraldine, pernigraniline). rsc.org | The potentials of redox transitions can be altered by the electronic effects of the substituents. rsc.org |
| Electrochemical Stability | The ability to undergo reversible redox cycles without significant degradation. rsc.org | Can be enhanced by the incorporation of functional groups. rsc.org |
| Specific Capacitance | A measure of the charge storage capacity, relevant for supercapacitor applications. | Composites with materials like functionalized graphene can exhibit significantly higher specific capacitance compared to pure polyaniline. mdpi.com |
Computational and Theoretical Investigations of 2 2 Methoxyethoxy 5 Methylaniline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-(2-methoxyethoxy)-5-methylaniline and, by extension, its reactivity. Methods such as Density Functional Theory (DFT) are employed to model the molecule's ground state electronic structure. These calculations can determine key properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the Mulliken atomic charges. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. nih.govnih.govljmu.ac.uk For aniline (B41778) derivatives, including this compound, QSAR models can be developed to predict various properties. nih.gov These models are built upon a set of known compounds and their measured activities, using molecular descriptors to quantify structural features.
The process typically involves generating a wide array of descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. researchgate.net Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical model that links these descriptors to the observed activity. nih.gov The predictive power of these models is rigorously assessed through internal and external validation techniques. nih.gov Successful QSAR models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. unc.edu
Table 1: Common Descriptors Used in QSAR Modeling of Aniline Derivatives
| Descriptor Category | Example Descriptors |
| Electronic | Dipole moment, Atomic net charge, ELUMO, EHOMO |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | Log P (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
Analysis of Conformational Landscapes and Steric Hindrance Effects
Computational methods, such as molecular mechanics and quantum chemical calculations, are used to map the potential energy surface of the molecule, identifying low-energy conformers that are most likely to be populated at a given temperature. nih.gov These studies reveal how steric hindrance between different parts of the molecule, such as the bulky methoxyethoxy group and the methyl group on the aniline ring, can restrict conformational freedom. unina.it Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets, as the shape of the molecule must be complementary to the binding site of a receptor or enzyme. unina.itresearchgate.net
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in a solvent environment, typically water or an organic solvent. researchgate.net These simulations model the movements of every atom in the system over time, governed by a set of force fields that describe the interactions between atoms. nih.gov MD simulations are particularly useful for studying solvent effects, as the explicit inclusion of solvent molecules allows for a realistic representation of how the solvent influences the conformation and dynamics of the solute. nih.govmdpi.comrsc.org
Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry
Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.orgnih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
Quantum chemical methods are used to calculate the energies and geometries of these stationary points. researchgate.net The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. mdpi.com These calculations can help to distinguish between different possible reaction pathways and to understand the role of catalysts. For example, in electrophilic aromatic substitution reactions, computational studies can model the formation of the sigma complex and the subsequent loss of a proton. beilstein-journals.org
Theoretical Studies on Electrophilic and Nucleophilic Character
The electrophilic and nucleophilic character of this compound is a key determinant of its chemical reactivity. Theoretical studies can quantify these properties using a variety of descriptors derived from quantum chemical calculations. The aniline moiety, with its electron-donating amino group, generally imparts nucleophilic character to the aromatic ring, making it susceptible to attack by electrophiles. The lone pair of electrons on the nitrogen atom is a primary site of nucleophilicity.
Conversely, the molecule can also exhibit electrophilic character under certain conditions. For example, the hydrogen atoms of the amino group can act as electrophiles in hydrogen bonding interactions. Computational methods can be used to calculate conceptual DFT-based reactivity descriptors such as electrophilicity index, which provides a quantitative measure of a molecule's ability to accept electrons. These theoretical insights are invaluable for predicting the types of reactions that this compound is likely to undergo and for designing new synthetic routes.
Advanced Analytical Methodologies for the Research of 2 2 Methoxyethoxy 5 Methylaniline
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic methods are fundamental in the analysis of 2-(2-Methoxyethoxy)-5-methylaniline, ensuring its purity and enabling its isolation from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a common and effective method for the analysis of this compound. sielc.com A typical RP-HPLC method employs a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of this compound can be determined to be ≥98.0% using GC. cookechem.com
A study on the determination of aromatic amines in commercial hair dyes utilized an HPLC method with an electrochemical detector. sigmaaldrich.com The mobile phase included an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, demonstrating the versatility of HPLC methods for complex matrices. sigmaaldrich.com For the validation of analytical methods for flavonoids, an HPLC-DAD system was used with a gradient elution of acetic acid in water and acetonitrile, showcasing the adaptability of HPLC for various compounds. mdpi.com
Gas Chromatography (GC):
GC is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The purity of the compound is often assessed by GC, with standards of ≥98.0% being commercially available. cookechem.com GC methods can be coupled with various detectors, including flame ionization detectors (FID) and mass spectrometers (MS), for enhanced sensitivity and specificity. For instance, a headspace GC-FID method was developed for the isolation of monocyclic aromatic amines from water samples. nih.govresearchgate.net
The analysis of aniline (B41778) and its derivatives in various matrices often involves GC. epa.govd-nb.info For instance, a GC method for determining organic volatile impurities in pharmaceutical ingredients utilizes a specific oven temperature program to achieve separation. bibliotekanauki.pl
Below is an example of a typical HPLC method for the analysis of 2-Methoxy-5-methylaniline (B41322):
HPLC Method for 2-Methoxy-5-methylaniline
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV, Mass Spectrometry (MS) |
Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The ¹H NMR spectrum of 2-Methoxy-5-methylaniline has been reported and is a key tool for its identification. chemicalbook.comrsc.org In broader studies, NMR is used to monitor reactions and characterize products, such as in the iridium-catalyzed dehydrogenative coupling of secondary amines with hydrosilanes.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The mass spectrum of 2-Methoxy-5-methylaniline is available in databases like MassBank. massbank.eumzcloud.org GC-MS is a particularly powerful combination, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. This technique has been used for the determination of aniline derivatives in various samples. iospress.nlresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methoxy-5-methylaniline shows characteristic absorption bands corresponding to the amine (N-H), ether (C-O), and aromatic (C-H, C=C) functionalities. chemicalbook.com This technique is often used in conjunction with other spectroscopic methods for a comprehensive structural analysis.
Spectroscopic Data for 2-Methoxy-5-methylaniline
| Technique | Key Information Provided |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons |
| ¹³C NMR | Chemical shifts of carbon atoms |
| Mass Spectrometry | Molecular weight and fragmentation pattern |
| Infrared Spectroscopy | Presence of functional groups |
Electrochemical Detection Methods for Aromatic Amines and Derivatives
Electrochemical detection methods offer high sensitivity and selectivity for the analysis of electroactive compounds like aromatic amines. researchgate.netulster.ac.uk These methods are often coupled with separation techniques like HPLC or capillary electrophoresis. researchgate.netnih.govresearchgate.net
The electrochemical oxidation of aromatic amines occurs at a glassy carbon electrode within a specific potential range, forming the basis for their determination. researchgate.net For instance, a method for analyzing aromatic amines in wastewater from the textile industry used HPLC with electrochemical detection, achieving low detection limits. researchgate.net Similarly, capillary electrophoresis with amperometric detection has been used for the determination of aniline derivatives in environmental water samples. nih.gov
The development of electrochemical sensors for aniline and its derivatives is an active area of research. researchgate.netcluster-science.comrsc.orgscienoc.com These sensors often utilize modified electrodes to enhance sensitivity and selectivity. researchgate.netcluster-science.com For example, a sensor based on a cobalt-metal-organic framework (Co-MOF) modified glassy carbon electrode showed excellent sensitivity towards certain dinitroaniline derivatives. cluster-science.comrsc.org
Solid-Phase Microextraction (SPME) and Other Sample Preparation Techniques
Sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices or trace concentrations. Solid-phase microextraction (SPME) is a solvent-free, efficient, and versatile sample preparation technique. nih.govresearchgate.netrsc.orgscilit.com
SPME is particularly useful for extracting and concentrating aromatic amines from various samples, including water and soil. nih.govresearchgate.netiospress.nlresearchgate.net The technique involves exposing a coated fiber to the sample, where analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis. nih.govresearchgate.net Different fiber coatings can be used to selectively extract specific analytes. For instance, a headspace SPME (HS-SPME) method using a polydimethylsiloxane (B3030410) (PDMS) fiber has been developed for the isolation of monocyclic aromatic amines. nih.govresearchgate.net Another study utilized an 85 μm CAR-PDMS fiber for the headspace SPME of aniline from soil and sediment. iospress.nlresearchgate.net
Other sample preparation techniques for aromatic amines include liquid-phase microextraction (LPME) and its variations like single-drop microextraction (SDME), hollow fiber-liquid phase microextraction (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). nih.gov
SPME Conditions for Aniline Derivatives
| Parameter | Condition |
|---|---|
| Fiber Coating | 85 μm CAR-PDMS, Polydimethylsiloxane (PDMS) |
| Extraction Mode | Headspace (HS) |
| Extraction Temperature | 75 °C |
| Extraction Time | 40-55 minutes |
| Analysis Technique | GC-MS, GC-FID |
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; compare retention time against a certified standard (e.g., 100 µg/mL in methanol) .
- NMR : Key signals include:
- δ 6.5–7.0 ppm (aromatic protons), δ 3.4–3.7 ppm (methoxy and ethoxy groups) .
- Mass Spectrometry : ESI-MS expected at m/z 195.1 [M+H]⁺ .
Advanced: How to resolve spectral overlaps in NMR due to substituent proximity?
Q. Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to assign coupled protons and carbons, particularly distinguishing methoxyethoxy (δ 3.4–3.7 ppm) from methyl groups (δ 2.3 ppm) .
- Deuteration : Exchangeable amine protons (δ 4–5 ppm) can be suppressed via D₂O shaking to simplify spectra .
Basic: What are the primary research applications of this compound?
Q. Methodological Answer :
- Pharmaceutical Intermediates : Used in VEGFR2 inhibitors and other kinase-targeting molecules .
- Materials Science : As a ligand for stabilizing copper nanoparticles in biocompatible systems .
Advanced: How does the methoxyethoxy group influence drug binding kinetics?
Q. Methodological Answer :
- Hydrogen Bonding : The ether oxygen forms H-bonds with target proteins (e.g., VEGFR2), enhancing binding affinity.
- Solubility : The polar group improves aqueous solubility, critical for bioavailability. Computational docking (e.g., AutoDock Vina) can model interactions .
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
Advanced: How to address discrepancies in reported synthetic yields?
Q. Methodological Answer :
- Parameter Optimization : Replicate literature conditions (e.g., solvent ratios, catalyst loading) and troubleshoot side reactions (e.g., over-nitration).
- Alternative Routes : Compare with methods for analogues like 2-(difluoromethoxy)-5-methylaniline, where fluorinated reagents may alter yields .
Basic: How should bulk samples be stored to ensure stability?
Q. Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation .
- Stability Testing : Monitor via HPLC every 6 months; degradation products (e.g., nitroso derivatives) indicate compromised samples .
Advanced: What mechanistic insights exist for its role in nanoparticle stabilization?
Q. Methodological Answer :
- Surface Binding : The amine group anchors to metal surfaces (e.g., Cu nanoparticles), while the methoxyethoxy chain provides steric stabilization.
- In Situ Studies : FT-IR and TEM confirm ligand orientation and nanoparticle dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
